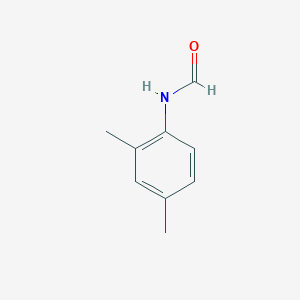

N-(2,4-Dimetilfenil)formamida

Descripción general

Descripción

Synthesis Analysis

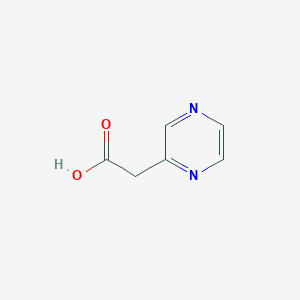

The synthesis of formamide derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of a new diamine containing noncoplanar 2,2′-dimethyl-biphenylene and flexible aryl ether units . Similarly, the synthesis of N,N-bis(4-aminophenyl)-N′,N′-di(4-methoxylphenyl)-1,4-phenylenediamine involves cesium fluoride-mediated condensation followed by palladium-catalyzed hydrazine reduction . Efficient preparations of N-methylformamide, an active antitumor agent, have been developed with specific isotopic labeling .

Molecular Structure Analysis

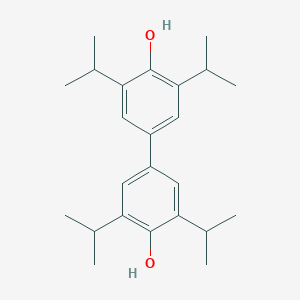

The molecular structure and vibrational analysis of N,N-Diphenyl Formamide (DPF) have been carried out using Raman and infrared spectroscopy, and density functional theory (DFT) calculations . The solid-state structure of N,N'-di(2-pyridyl)formamidine, another formamide derivative, displays a four-hydrogen-bonded dimer, and in solution, two isomers are observed . A new polymorph of N,N′-bis(2,6-diisopropylphenyl)formamidine has been reported, showing tautomeric disorder and hydrogen-bonded dimers10.

Chemical Reactions Analysis

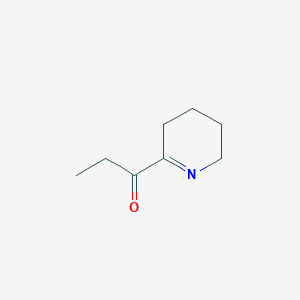

The chemical reactivity of formamide derivatives includes the photoinduced oxidative formylation of N,N-dimethylanilines with molecular oxygen without an external photocatalyst . The study of hydrogen-bonding ability of N,N-dimethyl formamide with various phenols through FTIR spectra provides insights into complex formation . The hydrosilylation of N-aryl imines with trichlorosilane catalyzed by l-Piperazine-2-carboxylic acid derived N-formamides demonstrates the Lewis basic catalytic activity of formamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of formamide derivatives are influenced by their molecular structure. Aromatic polyamides derived from formamide-related diamines exhibit good solubility in organic solvents, high thermal stability, and useful mechanical properties . The electrochemical and electrochromic properties of polyamides containing formamide derivatives have been studied, revealing their potential in electrochromic devices . The vibrational, NMR, UV, and thermodynamic properties of N,N-Diphenyl Formamide have been analyzed using DFT calculations, providing a comprehensive understanding of its physical and chemical behavior .

Aplicaciones Científicas De Investigación

Bloque de construcción química

“N-(2,4-Dimetilfenil)formamida” se utiliza como bloque de construcción en la síntesis de varios compuestos químicos . Es un reactivo versátil que se puede utilizar para crear una amplia gama de productos.

Investigación farmacéutica

Este compuesto se utiliza en la investigación farmacéutica como un estándar secundario y material de referencia certificado . Esto significa que se utiliza para el control de calidad, la calibración y la validación en el análisis de otras sustancias.

Impureza en Amitraz

“this compound” es conocida por ser una impureza en Amitraz , un pesticida utilizado en medicina veterinaria. Comprender sus propiedades puede ayudar a mejorar la pureza de Amitraz.

Investigación neurológica

En la investigación neurológica, este compuesto se ha utilizado en estudios relacionados con los α2-adrenorreceptores . Estos receptores juegan un papel crucial en el funcionamiento del sistema nervioso.

Análisis de productos de degradación

También se estudia como un producto de degradación en las frutas . Esto puede ayudar a comprender la descomposición y el metabolismo de ciertos pesticidas y productos químicos en las frutas.

Materia prima en la síntesis

“this compound” sirve como materia prima en la síntesis de varios otros compuestos . Es un ingrediente clave en muchas reacciones químicas.

Safety and Hazards

“N-(2,4-Dimethylphenyl)formamide” is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled. It may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure . It is also classified as toxic to aquatic life with long-lasting effects .

Mecanismo De Acción

Target of Action

N-(2,4-Dimethylphenyl)formamide, also known as 2,4-DMF, is a metabolite of the pesticide amitraz . The primary targets of this compound are the family of A G protein-coupled receptors . These receptors play a crucial role in transmitting signals from various stimuli and evoking cellular responses .

Mode of Action

The compound interacts with its targets, the A G protein-coupled receptors, affecting responses to hormones and neurotransmitters . This interaction influences various biological processes, including reproduction, development, locomotion, and feeding .

Biochemical Pathways

Amitraz and its metabolites, including 2,4-DMF, are predicted to interact with diverse receptors of the Tox21-nuclear receptor signaling and stress response pathways . These pathways play a significant role in cellular responses to stress and the regulation of genes involved in developmental and physiological processes .

Pharmacokinetics

In silico ADMEt assays predict that amitraz and its metabolites, including 2,4-DMF, can pass the blood-brain barrier (BBB) and induce toxicity in the central and peripheral nervous systems . .

Result of Action

Given its neurotoxic potential and ability to cross the bbb, it can be inferred that the compound may have significant effects on the nervous system .

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFDPSBOUCXJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037697 | |

| Record name | N-(2,4-Dimethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60397-77-5 | |

| Record name | N-(2,4-Dimethylphenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60397-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dimethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-DIMETHYLPHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X81G373YUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

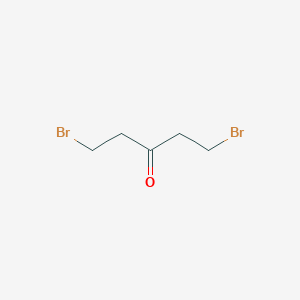

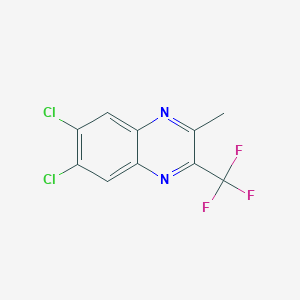

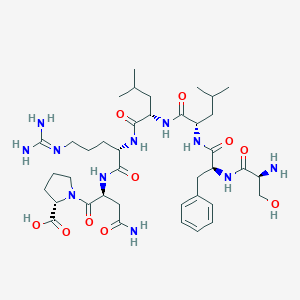

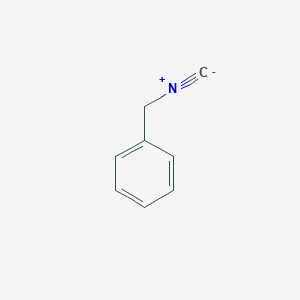

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

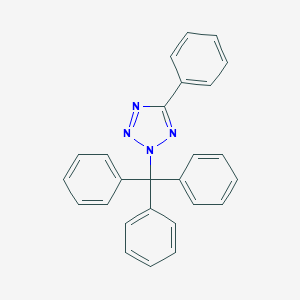

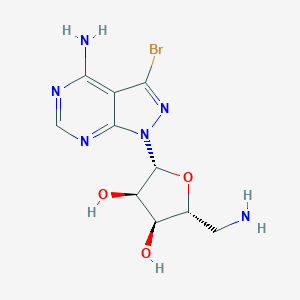

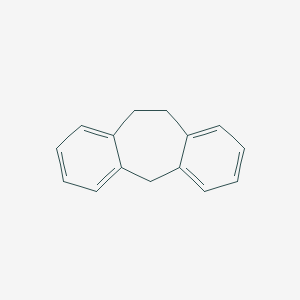

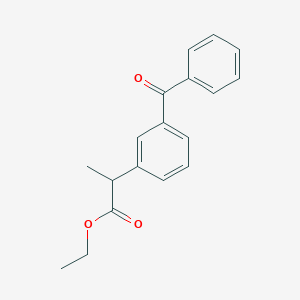

Feasible Synthetic Routes

Q & A

Q1: What is the primary source of N-(2,4-Dimethylphenyl)formamide contamination in honey?

A: N-(2,4-Dimethylphenyl)formamide is a breakdown product of the acaricide amitraz. Amitraz is commonly used to control Varroa destructor mites in beehives. Research indicates that the use of amitraz during honey harvest is the main source of N-(2,4-Dimethylphenyl)formamide contamination in honey. [] This contamination likely occurs through direct contact or residues left on the honeycomb.

Q2: How persistent is N-(2,4-Dimethylphenyl)formamide in honey?

A: Studies investigating amitraz degradation in honey have found N-(2,4-Dimethylphenyl)formamide to be the most abundant and persistent degradation product. [] While amitraz itself degrades relatively quickly, N-(2,4-Dimethylphenyl)formamide remains present in the honey for extended periods.

Q3: Why is the presence of N-(2,4-Dimethylphenyl)formamide in honey a concern?

A: N-(2,4-Dimethylphenyl)formamide, along with amitraz and its other metabolites, are known neurotoxicants. [] Their presence in honey raises concerns about potential risks to human health, as honey consumption is a common dietary practice. Additionally, N-(2,4-Dimethylphenyl)formamide concentrations exceeding maximum residue limits (MRLs) have been detected in honey samples, further emphasizing the need for monitoring and regulation. []

Q4: What analytical methods are used to detect and quantify N-(2,4-Dimethylphenyl)formamide in honey?

A: Several analytical techniques have been successfully employed to detect and quantify N-(2,4-Dimethylphenyl)formamide in honey. Gas chromatography coupled with atomic emission and electron impact-chemical ionization mass spectrometry detectors has proven effective in identifying and characterizing N-(2,4-Dimethylphenyl)formamide alongside other amitraz degradation products. [] Additionally, modified QuEChERS methods combined with LC/MS-MS and GC/MS/MS offer a robust approach for the routine screening of a wide range of pesticide residues in honey, including N-(2,4-Dimethylphenyl)formamide. []

Q5: Can N-(2,4-Dimethylphenyl)formamide be detected using sensor technology?

A: Yes, recent research has explored the development of sensitive and selective nanosensors for detecting N-(2,4-Dimethylphenyl)formamide. Specifically, a surface plasmon resonance (SPR) based nanosensor utilizing a molecular imprinting technique has shown promise in detecting coumaphos, another pesticide frequently found in honey alongside N-(2,4-Dimethylphenyl)formamide. [] This approach highlights the potential for applying advanced sensor technologies for rapid and efficient monitoring of N-(2,4-Dimethylphenyl)formamide and other pesticide residues in honey.

Q6: Are there any alternative antimicrobial compounds being explored that could potentially replace or reduce the reliance on amitraz and its derivatives like N-(2,4-Dimethylphenyl)formamide?

A: Yes, research is ongoing to discover novel antimicrobial compounds from natural sources like Actinomycetes, particularly those found in extreme environments. One study identified Streptomyces sp. KN37 from a cold region in Xinjiang, China, which demonstrated potent antimicrobial activity. [] This research led to the isolation of seven bioactive compounds, with 4-(Diethylamino)salicylaldehyde showing promise against Rhizoctonia solani and 4-Nitrosodiphenylamine exhibiting potent activity against Erwinia amylovora. [] Exploring such alternative antimicrobial compounds could pave the way for reducing dependence on amitraz and minimizing the risk of N-(2,4-Dimethylphenyl)formamide contamination in honey.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol](/img/structure/B130594.png)